Quinoline-4-carbonitrile

概要

説明

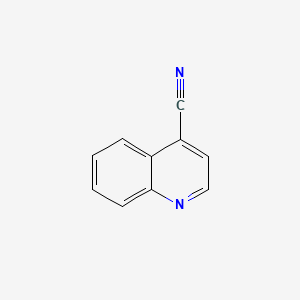

Quinoline-4-carbonitrile is a heterocyclic aromatic organic compound that contains a quinoline ring system with a cyano group attached to the fourth carbon atom. The quinoline ring is a fused ring system consisting of a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

準備方法

Synthetic Routes and Reaction Conditions: Quinoline-4-carbonitrile can be synthesized through various methods. One common method involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine in the presence of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . Another method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . These methods are efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The use of recyclable catalysts and solvent-free conditions is preferred to minimize environmental impact and reduce production costs.

化学反応の分析

Types of Reactions: Quinoline-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, forming quinoline-4-amine derivatives.

Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides.

Major Products:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Quinoline-4-amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the substituent used.

科学的研究の応用

Antimicrobial Activity

Quinoline-4-carbonitrile derivatives have demonstrated promising antimicrobial properties. A study highlighted the synthesis of iodo-quinoline derivatives, which were evaluated for their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant activity against bacterial strains such as Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Antioxidant Activity

Research has shown that quinoline derivatives can act as effective antioxidants. A study synthesized quinoline-4-carboxylic acid derivatives through the Pfitzinger reaction and evaluated their antioxidant activity using the DPPH assay. The results indicated enhanced antioxidant capabilities compared to isatin, suggesting that modifications to the quinoline structure can improve its efficacy .

Cancer Therapy

This compound and its derivatives have been explored for their potential in cancer treatment. A recent study evaluated novel quinoline-4-carboxylic acid-chalcone hybrids as inhibitors of human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in pyrimidine biosynthesis essential for cancer cell proliferation. Some compounds showed better inhibitory activity than existing drugs, indicating their potential as therapeutic agents in oncology .

Table 2: Inhibitory Activity of Quinoline Derivatives on hDHODH

Material Science Applications

This compound has also found applications in the development of new materials. Its derivatives are being investigated for use in organic electronics due to their unique electronic properties. The incorporation of quinoline structures into polymers can enhance conductivity and stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

作用機序

The mechanism of action of quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives have been shown to inhibit the activity of certain enzymes and receptors involved in carcinogenic pathways, such as c-Met, epidermal growth factor receptor, and vascular endothelial growth factor receptor . These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis, making this compound a potential anticancer agent.

類似化合物との比較

Quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.

Quinoline-4-amine: Similar structure but with an amine group instead of a cyano group.

Tetrazolo[1,5-a]quinoline-4-carbonitrile: A derivative with a tetrazole ring fused to the quinoline ring.

Uniqueness: this compound is unique due to its cyano group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The cyano group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the presence of the cyano group can enhance the compound’s biological activity, making it a valuable scaffold for drug discovery and development.

生物活性

Quinoline-4-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, characterized by the presence of a cyano group at the 4-position of the quinoline ring, exhibits unique chemical properties that contribute to its biological activities. The structure can be represented as follows:

Biological Activities

-

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown promising antimicrobial activity against various bacterial strains. Research indicates that structural modifications can enhance their effectiveness. For instance, compounds derived from quinoline-4-carboxylic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing improved lipophilicity correlating with increased antibacterial potency . -

Antimalarial Activity

Quinoline derivatives are historically known for their antimalarial properties. A study highlighted that certain this compound derivatives displayed moderate antiplasmodial activity against Plasmodium falciparum, with optimized compounds achieving low nanomolar potency in vitro . The mechanism involves the inhibition of translation elongation factor 2 in the malaria parasite, which is crucial for protein synthesis. -

Antioxidant Activity

Recent studies have demonstrated that this compound derivatives possess antioxidant properties. For example, modifications of isatin to form quinoline-4-carboxylic acid derivatives showed enhanced antioxidant activity compared to isatin alone. The antioxidant capacity was evaluated using the DPPH assay, revealing a significant increase in inhibition percentage . -

Cytotoxicity and Cancer Research

This compound and its derivatives have been investigated for their cytotoxic effects on cancer cells. A study synthesized novel derivatives incorporating the quinoline-4-carbonyl hydrazide scaffold and evaluated their cytotoxic potential against various cancer cell lines. The results indicated that certain compounds induced apoptosis, suggesting their potential as anticancer agents .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : Many quinoline derivatives function as enzyme inhibitors, disrupting critical metabolic pathways in pathogens or cancer cells.

- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.

- Cell Cycle Disruption : Quinoline derivatives have been shown to affect cell cycle progression in cancer cells, promoting apoptosis through various apoptotic markers.

Table 1: Summary of Biological Activities of this compound Derivatives

特性

IUPAC Name |

quinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSAUEMFOKUWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296998 | |

| Record name | 4-cyanoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-27-5 | |

| Record name | 2973-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-cyanoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the synthetic routes used to produce quinoline-4-carbonitrile derivatives?

A1: Several methods have been developed for synthesizing this compound derivatives. One approach involves the alkylation of 2-nitrobenzyl cyanides with α-halomethyl ketones, followed by reduction with tin(II) chloride to yield the desired product []. Another method utilizes the condensation of 2-(1-pyrrolidinyl)benzaldehydes with substituted acetonitriles, followed by thermal cyclization []. Additionally, a clean and energy-efficient multicomponent reaction at room temperature, employing ammonium chloride as a catalyst and water as a solvent, has been reported for the synthesis of novel [, , ]triazolo[1,5-a]quinoline derivatives [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C10H6N2 and a molecular weight of 154.17 g/mol.

Q3: Are there any reported spectroscopic data available for this compound?

A3: While specific spectroscopic data for this compound itself is limited in the provided abstracts, derivatives have been characterized using various spectroscopic techniques. For example, the crystal structure of 5-(4-Fluorophenyl)-2,6-dioxo-2,3,6,7,8,9-hexahydro-1H,5H-imidazo[1,2-a]this compound was analyzed using X-ray crystallography, revealing details about its conformation and intermolecular interactions []. Additionally, techniques such as FT-IR, 1H & 13C NMR, and mass spectrometry have been employed to elucidate the structures of novel [, , ]triazolo[1,5-a]quinoline derivatives [].

Q4: Have any studies explored the structure-activity relationship (SAR) of this compound derivatives?

A5: While dedicated SAR studies are not explicitly mentioned, research on tetrazolo[1,5-a]this compound derivatives highlights the influence of structural modifications on antimicrobial activity [, ]. This suggests that systematic SAR investigations could unveil crucial insights for optimizing the biological properties of these compounds.

Q5: Are there any known applications of this compound in material science?

A8: One study describes the photochemical fragmentation of a photoacid generator (PAG) containing a this compound moiety []. This process leads to the formation of tricyclic thieno[2,3-b]this compound heterocycles and the release of acid, which can be used in polymer resist modifications. This highlights a potential application in material science, particularly in photolithography and related fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。